molecular formula C8H8ClNO B13583442 2-Chloro-4-(2-methyloxiran-2-yl)pyridine

2-Chloro-4-(2-methyloxiran-2-yl)pyridine

Cat. No.: B13583442
M. Wt: 169.61 g/mol
InChI Key: DLQJKCGMZRKMOP-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C8H8ClNO It is characterized by the presence of a chloro group at the 2-position and a methyloxirane group at the 4-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with an epoxide, such as 2-methyloxirane, under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methyloxiran-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while epoxide ring-opening reactions can produce different alcohol or amine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The chloro group and methyloxirane group can participate in various chemical reactions, leading to the formation of different products that may exert biological effects. The exact molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-4-(2-methyloxiran-2-yl)pyridine

InChI

InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3

InChI Key

DLQJKCGMZRKMOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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